1,3-Difluorobenzene-d4

Übersicht

Beschreibung

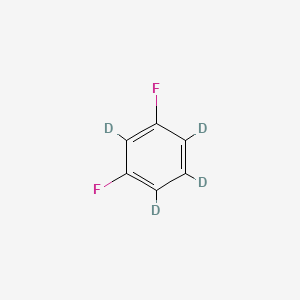

1,3-Difluorobenzene-d4 is a deuterated derivative of 1,3-difluorobenzene, where four hydrogen atoms are replaced by deuterium. This compound is represented by the molecular formula C6D4F2 and has a molecular weight of 118.12 g/mol . It is commonly used in various scientific research applications due to its unique properties.

Vorbereitungsmethoden

1,3-Difluorobenzene-d4 can be synthesized through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization of the intermediate diazonium salt . This method is efficient and yields a high purity product. The reaction conditions typically involve a continuous-flow reactor operated at 20°C with a residence time of 10 seconds for diazotization, followed by a reaction with sodium hypophosphite at 25°C for 40 minutes .

Analyse Chemischer Reaktionen

1,3-Difluorobenzene-d4 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction:

Common Reagents and Conditions: Typical reagents include sodium hypophosphite for hydro-de-diazotization and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

1,3-Difluorobenzene-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Wirkmechanismus

The mechanism of action of 1,3-difluorobenzene-d4 involves its participation in various chemical reactions due to the presence of fluorine atoms, which are highly electronegative. This electronegativity influences the reactivity of the compound, making it a valuable intermediate in organic synthesis. The deuterium atoms provide stability and allow for detailed studies using nuclear magnetic resonance (NMR) spectroscopy .

Vergleich Mit ähnlichen Verbindungen

1,3-Difluorobenzene-d4 can be compared with other fluorobenzenes such as:

1,2-Difluorobenzene: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and applications.

1,4-Difluorobenzene: Another isomer with distinct properties and uses.

Fluorobenzene: The simplest fluorinated benzene, used as a precursor for more complex fluorinated compounds.

This compound stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in NMR studies.

Biologische Aktivität

1,3-Difluorobenzene-d4 (CAS Number: 372-18-9) is a deuterated derivative of 1,3-difluorobenzene, which has garnered interest in various fields, including medicinal chemistry and environmental studies. The biological activity of this compound is influenced by its chemical structure, which allows it to interact with biological systems in unique ways.

This compound is characterized by the following properties:

- Molecular Formula : C6H2F2D4

- Molecular Weight : 138.14 g/mol

- Melting Point : -23.5 °C

- Boiling Point : 56.5 °C

These properties are essential for understanding the compound's behavior in biological systems and its potential applications.

The biological activity of this compound can be attributed to its ability to act as a solvent and reagent in various chemical reactions. Its fluorinated structure enhances lipophilicity, which may affect membrane permeability and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated aromatic compounds, including derivatives like this compound. For instance, compounds with similar structures have shown promising results against various bacterial strains. In vitro studies suggest that the presence of fluorine atoms can increase the potency of antimicrobial agents by enhancing their binding affinity to bacterial targets.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 2,4-Difluorobenzene | 2 | E. coli |

| 2,4-Dichlorobenzene | 8 | Bacillus subtilis |

Case Studies

- Antioxidant Activity : A study on novel compounds derived from benzene derivatives indicated that fluorinated compounds could exhibit antioxidant properties. This suggests that this compound may play a role in mitigating oxidative stress-related diseases by scavenging free radicals.

- Environmental Impact : Research has shown that fluorinated compounds can persist in the environment and bioaccumulate in living organisms. A study examining the effects of exposure to various chlorobenzenes found correlations between these compounds and respiratory diseases in humans, raising concerns about their long-term biological effects.

Toxicological Profile

The toxicological assessment of this compound remains limited; however, analogs such as dichlorobenzenes have been studied extensively. These studies indicate potential acute effects like headaches and nausea upon high-level exposure. Long-term exposure effects include hepatotoxicity and renal damage in animal models.

Toxicity Data

| Endpoint | Value | Species |

|---|---|---|

| LD50 (oral) | 1516-2138 mg/kg | Rat |

| NOAEL | 60 mg/kg | Mouse |

| LOAEL | 120 mg/kg | Mouse |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Difluorobenzene-d4, and how do isotopic labeling methods affect yield?

Deuterated fluorobenzenes like this compound are typically synthesized via halogen-exchange reactions using deuterated precursors (e.g., D₂O or deuterated acids) under controlled conditions. A common approach involves catalytic deuteration of 1,3-difluorobenzene using platinum or palladium catalysts in deuterium gas atmospheres . Yield optimization requires precise control of reaction time, temperature, and catalyst loading. For example, prolonged reaction times may lead to over-deuteration or side reactions. Analytical validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is critical to confirm isotopic purity and positional deuteration .

Q. How is this compound characterized in terms of structural and isotopic integrity?

Key techniques include:

- NMR : ¹⁹F NMR distinguishes fluorine environments, while ²H NMR quantifies deuterium incorporation.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic distribution.

- X-ray Crystallography : Resolves crystal packing effects, particularly useful for studying intermolecular interactions in fluorinated systems .

Cross-validation with computational models (e.g., density functional theory, DFT) ensures structural assignments align with experimental data .

Q. What are the primary applications of this compound in environmental and pharmaceutical research?

- Environmental Studies : Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying fluorinated pollutants due to its stability and low background interference .

- Pharmaceutical Research : Serves as a deuterated analog in metabolic pathway tracing, improving detection limits in mass spectrometry-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across solvents?

Discrepancies often arise from solvent polarity, temperature, or measurement techniques. A systematic approach includes:

- Solvent Screening : Test solubility in deuterated solvents (e.g., DMSO-d₆, CDCl₃) under standardized conditions.

- Computational Modeling : Use COSMO-RS or molecular dynamics simulations to predict solubility trends .

- Cross-Validation : Compare results from gravimetric analysis, NMR dilution experiments, and UV-Vis spectroscopy .

Q. What strategies optimize the regioselective deuteration of 1,3-Difluorobenzene while minimizing side reactions?

- Catalyst Selection : Palladium-on-carbon (Pd/C) in D₂O selectively deuterates aromatic positions without disrupting fluorine substituents .

- Kinetic Control : Short reaction times and low temperatures favor partial deuteration.

- Isotopic Exchange Monitoring : Real-time monitoring via in-situ FTIR or Raman spectroscopy helps terminate reactions at desired deuteration levels .

Q. How do isotopic effects (²H vs. H) influence reaction kinetics in studies using this compound?

Deuterium’s higher mass reduces vibrational frequencies, leading to slower reaction rates in processes like electrophilic substitution. For example:

- Kinetic Isotope Effects (KIE) : Measure via competitive reactions between deuterated and non-deuterated analogs.

- Computational Insights : DFT calculations quantify energy barriers for deuterium vs. hydrogen migration .

Q. What advanced computational tools predict the environmental persistence of this compound degradation products?

- QSPR Models : Quantitative structure-property relationship models estimate half-lives in soil/water.

- ReaxFF Simulations : Simulate bond cleavage pathways under environmental conditions (e.g., UV exposure, microbial action) .

- EPA DSSTox Database : Cross-reference predicted metabolites with known toxicological profiles .

Q. Methodological Notes

- Safety : Always handle fluorinated deuterated compounds in fume hoods with PPE (gloves, goggles) due to potential volatility and toxicity .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like PubChem or Zenodo for transparency .

- Ethical Compliance : Adhere to institutional guidelines for isotopic waste disposal to prevent environmental contamination .

Eigenschaften

IUPAC Name |

1,2,3,5-tetradeuterio-4,6-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMGWPRHOOEKTA-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])F)[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745734 | |

| Record name | 1,3-Difluoro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-08-6 | |

| Record name | 1,3-Difluoro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.